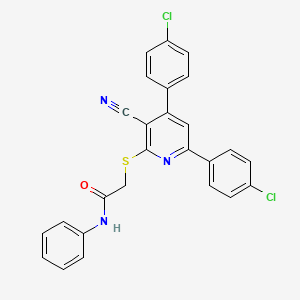
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-ビス(4-クロロフェニル)-3-シアノピリジン-2-イル)チオ)-N-フェニルアセトアミドは、ピリジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、クロロフェニル、シアノピリジニル、フェニルアセトアミド部分を含む複数の官能基の存在によって特徴付けられます。
準備方法
合成ルートと反応条件
2-((4,6-ビス(4-クロロフェニル)-3-シアノピリジン-2-イル)チオ)-N-フェニルアセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートの1つは、酢酸アンモニウムとシアノ酢酸エチル存在下での4-クロロベンズアルデヒドと4-クロロアセトフェノンの反応を含み、中間体を形成します。 この中間体は、その後、チオール化とアシル化を含むさらなる反応に供され、最終生成物が得られます .
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、より大規模で行われます。反応条件は、高収率と高純度を確保するために最適化されています。連続フローリアクターや自動合成などの高度な技術の使用により、生産プロセスの効率が向上します。
化学反応の分析
反応の種類
2-((4,6-ビス(4-クロロフェニル)-3-シアノピリジン-2-イル)チオ)-N-フェニルアセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化し、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応により、ニトリル基を第一アミンに変換できます。
置換: クロロフェニル基のハロゲン原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)または触媒的ハイドロジェネーションを使用できます。
置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの求核剤が置換反応に使用されます。
形成される主要な生成物
酸化: スルホキシドとスルホン。
還元: 第一アミン。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
2-((4,6-ビス(4-クロロフェニル)-3-シアノピリジン-2-イル)チオ)-N-フェニルアセトアミドは、科学研究においてさまざまな用途があります。
化学: より複雑な有機分子の合成における構成単位として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています.
医学: そのユニークな化学構造により、潜在的な治療的用途が検討されています。
産業: 先端材料や化学プロセスの開発に利用されます。
作用機序
2-((4,6-ビス(4-クロロフェニル)-3-シアノピリジン-2-イル)チオ)-N-フェニルアセトアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節することができます。複数の官能基の存在により、水素結合、疎水性相互作用、ファンデルワールス力など、さまざまな相互作用に関与できます。これらの相互作用は、生物学的経路や細胞プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
ユニークさ
2-((4,6-ビス(4-クロロフェニル)-3-シアノピリジン-2-イル)チオ)-N-フェニルアセトアミドは、官能基の組み合わせにより、独特の化学的および生物学的特性を付与するユニークな化合物です。
類似化合物との比較
Similar Compounds
Uniqueness
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C26H17Cl2N3OS |
|---|---|
分子量 |
490.4 g/mol |
IUPAC名 |
2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-19-10-6-17(7-11-19)22-14-24(18-8-12-20(28)13-9-18)31-26(23(22)15-29)33-16-25(32)30-21-4-2-1-3-5-21/h1-14H,16H2,(H,30,32) |
InChIキー |
HCKXWCZMJLQEDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


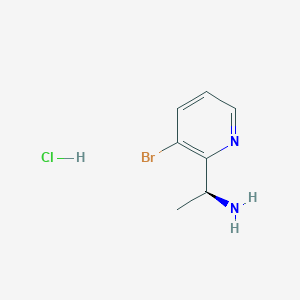
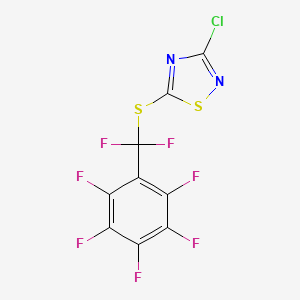
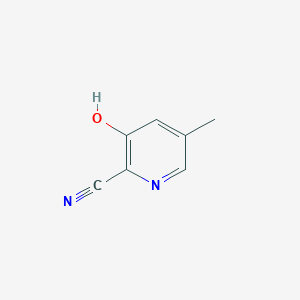
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)


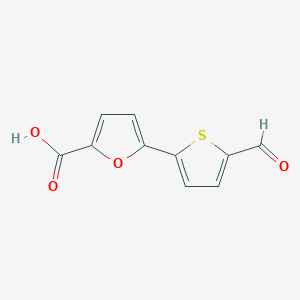

![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
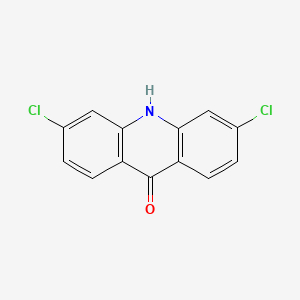
![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
